molecular formula C6H5Cl2N B3044215 2,5-Dichloroaniline-3,4,6-D3 CAS No. 783321-80-2

2,5-Dichloroaniline-3,4,6-D3

Cat. No.: B3044215
CAS No.: 783321-80-2
M. Wt: 165.03 g/mol
InChI Key: AVYGCQXNNJPXSS-CBYSEHNBSA-N
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Description

2,5-Dichloroaniline-3,4,6-D3 is a deuterated derivative of 2,5-dichloroaniline, an organic compound with the molecular formula C6H2D3Cl2N. This compound is characterized by the presence of two chlorine atoms and three deuterium atoms on the aniline ring. It is commonly used as a stable isotope-labeled compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloroaniline-3,4,6-D3 typically involves the deuteration of 2,5-dichloroaniline. One common method is the hydrogenation of 1,4-dichloro-2-nitrobenzene in the presence of deuterium gas and a suitable catalyst. The reaction conditions include:

    Temperature: 0-35°C

    Catalyst: Composite metal catalyst

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced catalytic systems and continuous flow reactors to ensure efficient deuteration.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloroaniline-3,4,6-D3 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding nitro compounds.

    Reduction: Further reduction to form amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid under acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2,5-dichloronitrobenzene.

    Reduction: Formation of 2,5-dichloroaniline.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

2,5-Dichloroaniline-3,4,6-D3 is widely used in scientific research due to its stable isotope labeling. Applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison

2,5-Dichloroaniline-3,4,6-D3 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties compared to its non-deuterated counterparts. This makes it particularly valuable in analytical and research applications where precise quantification and tracing are required .

Properties

IUPAC Name

2,5-dichloro-3,4,6-trideuterioaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2/i1D,2D,3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYGCQXNNJPXSS-CBYSEHNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])N)Cl)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Reactant of Route 6
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